molecular formula C7H5ClF3N B1283132 3-Chloro-2-(trifluoromethyl)aniline CAS No. 432-21-3

3-Chloro-2-(trifluoromethyl)aniline

Cat. No. B1283132
CAS RN: 432-21-3
M. Wt: 195.57 g/mol
InChI Key: JYMNOYHOSWKVJU-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)aniline is a compound that belongs to the class of organic compounds known as anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the benzene ring of aniline. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, such as 3-Chloro-2-(trifluoromethyl)aniline, can be achieved through various methods. One approach involves the visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent at room temperature, which provides an economical route to these compounds . Another method includes the high-pressure hydrolysis and reduction of dichloronitrobenzene followed by an addition reaction to introduce the trifluoromethyl group . These synthetic routes are significant as they offer high yields and have less environmental impact.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines has been extensively studied using spectroscopic techniques and quantum chemical calculations. The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities play a crucial role in determining the molecular structural and electronic properties . The vibrational spectra, including FT-IR and FT-Raman, provide insights into the functional groups present in the molecule and the influence of the chlorine substituent . Quantum chemical studies, such as density functional theory (DFT) calculations, help in deriving the optimized geometry and understanding the electron density distribution within the molecule .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in anilines can enhance their reactivity in various chemical reactions. The electron-withdrawing effect of this group can activate the aniline towards nucleophilic substitution reactions. The synthesized trifluoromethyl anilines can be further transformed into a variety of valuable fluorine-containing molecules and heterocyclic compounds, demonstrating their versatility as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

Trifluoromethyl-substituted anilines exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and other substituents. The vibrational spectra analysis provides information on the thermodynamic parameters and the stability of the molecule . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and potential applications of these compounds in materials science, such as in non-linear optical (NLO) materials . Additionally, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are used to characterize the chemical shifts and electronic transitions, respectively .

Scientific Research Applications

Vibrational Analysis and Theoretical Studies

  • 3-Chloro-2-(trifluoromethyl)aniline has been extensively studied for its vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Such studies are crucial for understanding the structural and electronic properties of molecules, especially in the context of non-linear optical (NLO) materials (Revathi et al., 2017); (Arivazhagan et al., 2012).

Chemical Reactivity and Synthesis

  • The compound has been used in the synthesis of various pesticides and pharmaceuticals. Its reactivity with other chemicals, such as the influence of chlorine substituent on vibrational wavenumbers, has been a subject of research, providing insights into the synthesis of complex chemical compounds (Liu An-chan, 2015).

Molecular Orbital Calculations and Thermodynamic Parameters

  • Detailed molecular orbital calculations, including the analysis of natural bond orbitals (NBOs) and HOMO-LUMO energy gap, have been conducted. These studies offer a deeper understanding of the molecule's electronic structure and its potential applications in various scientific domains (Karthick et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation .

Future Directions

The development of new methodologies for trifluoromethylation, including the synthesis of 3-Chloro-2-(trifluoromethyl)aniline, is an important area of research. This is due to the increasing demand for fluorinated compounds in pharmaceutical, agrochemical, and specialty chemical production .

properties

IUPAC Name

3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNOYHOSWKVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548365
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)aniline

CAS RN

432-21-3
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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